molecular formula C8H11NO4 B8681217 Ethyl [(2-methylacryloyl)amino](oxo)acetate CAS No. 112832-32-3

Ethyl [(2-methylacryloyl)amino](oxo)acetate

Cat. No. B8681217
M. Wt: 185.18 g/mol
InChI Key: YRZUXZSBYNYVPC-UHFFFAOYSA-N
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Patent
US04956491

Procedure details

In the same reaction vessel as used in Example 1, ethanol (230.4 g; 5.0 mol) and pyridine (39.6 g; 0.5 mol) were charged, and the reaction vessel was cooled at 0° C. in an ice bath. 2-Isopropenyloxazoline-4,5-dione hydrochloride (87.8 g; 0.5 mol) was added thereto in 30 minutes under stirring while keeping the reaction temperature at 0° to 10° C. After completion of the addition, excess ethanol was removed under reduced pressure. The reaction mixture was shaken with ethyl acetate (1,000 ml) and a large amount of water, and the ethyl acetate layer was separated and dried over anhydrous magnesium sulfate, followed by removal of ethyl acetate. Hydroquinone (0.01 g) was added thereto, and distillation under reduced pressure was carried out to give N-ethoxalylmethacrylamide (30.5 g). Yield, 33%.
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
2-Isopropenyloxazoline-4,5-dione hydrochloride
Quantity
87.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
230.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5]C=CC=1.Cl.[C:8]([C:11]1[O:12][C:13](=[O:17])[C:14](=[O:16])[N:15]=1)([CH3:10])=[CH2:9].C([OH:20])C>>[C:14]([NH:15][C:11](=[O:20])[C:8]([CH3:10])=[CH2:9])([C:13]([O:12][CH2:5][CH3:6])=[O:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
2-Isopropenyloxazoline-4,5-dione hydrochloride
Quantity
87.8 g
Type
reactant
Smiles
Cl.C(=C)(C)C=1OC(C(N1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
230.4 g
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
in 30 minutes under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
at 0° to 10° C
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
STIRRING
Type
STIRRING
Details
The reaction mixture was shaken with ethyl acetate (1,000 ml)
CUSTOM
Type
CUSTOM
Details
a large amount of water, and the ethyl acetate layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
followed by removal of ethyl acetate
ADDITION
Type
ADDITION
Details
Hydroquinone (0.01 g) was added
DISTILLATION
Type
DISTILLATION
Details
distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(C(=O)OCC)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.